3-(2-Methylpyrrolidin-1-yl)aniline
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Overview
Description
3-(2-Methylpyrrolidin-1-yl)aniline is an organic compound with the molecular formula C11H16N2 It features a pyrrolidine ring attached to an aniline moiety, making it a significant compound in medicinal chemistry and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpyrrolidin-1-yl)aniline typically involves the reaction of 2-methylpyrrolidine with aniline under specific conditions. One common method is the nucleophilic substitution reaction where 2-methylpyrrolidine is reacted with aniline in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylpyrrolidin-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine form.
Substitution: Electrophilic aromatic substitution reactions are common, where the aniline ring undergoes substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
3-(2-Methylpyrrolidin-1-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Methylpyrrolidin-1-yl)aniline involves its interaction with specific molecular targets. The compound’s pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple heterocyclic amine with a five-membered ring.
Aniline: An aromatic amine with a benzene ring attached to an amino group.
N-Methylpyrrolidine: A methylated derivative of pyrrolidine.
Uniqueness
3-(2-Methylpyrrolidin-1-yl)aniline is unique due to its combined structure of a pyrrolidine ring and an aniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H16N2 |
---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
3-(2-methylpyrrolidin-1-yl)aniline |
InChI |
InChI=1S/C11H16N2/c1-9-4-3-7-13(9)11-6-2-5-10(12)8-11/h2,5-6,8-9H,3-4,7,12H2,1H3 |
InChI Key |
MHHWDYSEKKAECW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN1C2=CC=CC(=C2)N |
Origin of Product |
United States |
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